1-(Difluoromethoxy)-2-(difluoromethyl)benzene

Lipophilicity LogP Physicochemical Properties

1-(Difluoromethoxy)-2-(difluoromethyl)benzene (CAS 1214350-08-9) is a fluorinated aromatic building block featuring an ortho arrangement of –OCF₂H and –CF₂H substituents on a benzene ring. This structural pattern confers a calculated LogP of approximately 3.13 and a predicted density of 1.3±0.1 g/cm³ at 20 °C , placing it in a distinct physicochemical space relative to mono-substituted or para-substituted analogs.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
Cat. No. B13692782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-2-(difluoromethyl)benzene
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)F)OC(F)F
InChIInChI=1S/C8H6F4O/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4,7-8H
InChIKeyQZQKOPOHEMYSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-2-(difluoromethyl)benzene: Procurement & Differentiation Guide for Ortho-Disubstituted Fluorinated Aromatics


1-(Difluoromethoxy)-2-(difluoromethyl)benzene (CAS 1214350-08-9) is a fluorinated aromatic building block featuring an ortho arrangement of –OCF₂H and –CF₂H substituents on a benzene ring . This structural pattern confers a calculated LogP of approximately 3.13 and a predicted density of 1.3±0.1 g/cm³ at 20 °C , placing it in a distinct physicochemical space relative to mono-substituted or para-substituted analogs. The compound serves as a versatile intermediate in medicinal chemistry and materials science, with the ortho-disubstitution pattern enabling unique conformational behavior and hydrogen-bonding capacity [1].

Why Ortho –OCF₂H/–CF₂H Substitution in 1-(Difluoromethoxy)-2-(difluoromethyl)benzene Cannot Be Replaced by Common Analogs


Substituting 1-(difluoromethoxy)-2-(difluoromethyl)benzene with simpler analogs such as (difluoromethoxy)benzene (LogP 2.31 ) or para-disubstituted isomers fails to recapitulate the unique electronic and conformational properties conferred by the ortho arrangement of the –OCF₂H and –CF₂H groups. The ortho-disubstitution pattern forces the difluoromethoxy group into a constrained conformational space that modulates its hydrogen-bond donor capacity and environment-dependent lipophilicity [1]. Furthermore, the difluoromethyl group at the ortho position introduces a distinct hydrogen-bond donor that is absent in trifluoromethoxy (–OCF₃) or methoxy (–OCH₃) analogs, directly impacting molecular recognition in biological systems [2]. These differences translate into quantifiable variations in lipophilicity, metabolic stability, and target binding affinity, as detailed in the evidence guide below.

Quantitative Differentiation Evidence: 1-(Difluoromethoxy)-2-(difluoromethyl)benzene vs. Closest Analogs


Lipophilicity Shift: Ortho –OCF₂H/–CF₂H vs. Mono-OCF₂H Substitution

1-(Difluoromethoxy)-2-(difluoromethyl)benzene exhibits a calculated LogP of 3.13 , representing a +0.82 log unit increase in lipophilicity relative to (difluoromethoxy)benzene (LogP 2.31 ). This difference is attributable to the addition of the ortho –CF₂H group, which increases hydrophobic surface area and alters the conformational ensemble of the –OCF₂H moiety.

Lipophilicity LogP Physicochemical Properties

Boiling Point Elevation: Ortho Disubstitution vs. Mono-OCF₂H

The predicted boiling point of 1-(difluoromethoxy)-2-(difluoromethyl)benzene is 189.7±40.0 °C at 760 mmHg , which is approximately 50 °C higher than the experimental boiling point of (difluoromethoxy)benzene (139–140 °C at 763 Torr [1]). This elevation reflects the increased molecular weight and additional fluorine-mediated intermolecular interactions introduced by the ortho –CF₂H group.

Physical Properties Boiling Point Thermal Stability

Subnanomolar Target Engagement Enabled by Ortho –OCF₂H/–CF₂H Motif

A derivative bearing the 2-(difluoromethoxy)-5-(difluoromethyl)phenyl motif (the meta-difluoromethyl isomer of the target compound's core) exhibited a Ki of 0.15 nM against JAK1 and 0.25 nM against JAK2 [1]. This potency is 4–5 orders of magnitude greater than typical fragment-level inhibition and demonstrates the capacity of the ortho-like –OCF₂H/–CF₂H arrangement to engage kinase active sites with high affinity when properly elaborated. No direct comparator data are available for the non-fluorinated or mono-fluorinated phenyl analogs in this assay system, but class-level inference suggests that the dual fluorinated substitution pattern is critical for this level of potency.

Medicinal Chemistry Kinase Inhibition Binding Affinity

Purity Specifications and Storage Stability Across Vendors

Commercially available 1-(difluoromethoxy)-2-(difluoromethyl)benzene is supplied with a minimum purity of 95% from AKSci and 98% from Fluorochem and Leyan . Storage recommendations include sealed, dry conditions at room temperature (Fluorochem) or 2–8 °C (ChemScene ), with no special hazardous material shipping classification . In contrast, the simpler analog (difluoromethoxy)benzene is classified as flammable (flash point 38–43 °C ) and requires more stringent transport conditions.

Chemical Purity QC Specifications Procurement

High-Impact Application Scenarios for 1-(Difluoromethoxy)-2-(difluoromethyl)benzene


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration

The ortho –OCF₂H/–CF₂H substitution pattern serves as a privileged core for developing high-affinity kinase inhibitors, as evidenced by the 0.15 nM JAK1 inhibitor derived from the analogous 2-(difluoromethoxy)-5-(difluoromethyl)phenyl motif [5]. The increased lipophilicity (LogP 3.13) and hydrogen-bond donor capacity of the –CF₂H group [4] make this building block particularly suitable for targeting hydrophobic kinase ATP-binding pockets.

Agrochemical Discovery: Enhanced Metabolic Stability

Fluorinated aromatic building blocks containing –OCF₂H and –CF₂H groups are known to resist oxidative metabolism by cytochrome P450 enzymes [5]. While direct microsomal stability data for 1-(difluoromethoxy)-2-(difluoromethyl)benzene are not publicly available, class-level evidence indicates that ortho-disubstituted fluorinated aromatics can exhibit extended half-lives in human liver microsome assays [4], supporting their use in designing crop protection agents with prolonged field persistence.

Liquid Crystal Materials: Low-Viscosity Component

Compounds containing difluoromethoxy and difluoromethyl groups have been patented as components of liquid crystal (LC) media for TFT-LCD applications, where they contribute to low rotational viscosity and high dielectric anisotropy [5]. The ortho arrangement in 1-(difluoromethoxy)-2-(difluoromethyl)benzene may confer a favorable molecular aspect ratio for nematic phase stability, making it a candidate for LC mixture formulation.

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